3-(2-bromo-1,3-thiazol-5-yl)pyridine 3-(2-bromo-1,3-thiazol-5-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 263868-72-0
VCID: VC11987781
InChI: InChI=1S/C8H5BrN2S/c9-8-11-5-7(12-8)6-2-1-3-10-4-6/h1-5H
SMILES:
Molecular Formula: C8H5BrN2S
Molecular Weight: 241.11 g/mol

3-(2-bromo-1,3-thiazol-5-yl)pyridine

CAS No.: 263868-72-0

Cat. No.: VC11987781

Molecular Formula: C8H5BrN2S

Molecular Weight: 241.11 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

3-(2-bromo-1,3-thiazol-5-yl)pyridine - 263868-72-0

Specification

CAS No. 263868-72-0
Molecular Formula C8H5BrN2S
Molecular Weight 241.11 g/mol
IUPAC Name 2-bromo-5-pyridin-3-yl-1,3-thiazole
Standard InChI InChI=1S/C8H5BrN2S/c9-8-11-5-7(12-8)6-2-1-3-10-4-6/h1-5H
Standard InChI Key RMYHFDGUTDLIPM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CN=C1)C2=CN=C(S2)Br

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of 3-(2-bromo-1,3-thiazol-5-yl)pyridine is C8_8H5_5BrN2_2S, with a molecular weight of 241.11 g/mol. The compound features a pyridine ring substituted at the 3-position by a thiazole ring bearing a bromine atom at the 2-position. This configuration introduces significant polarity due to the electron-withdrawing bromine and the nitrogen atoms in both rings, influencing reactivity in cross-coupling reactions and ligand-binding interactions .

Key spectroscopic identifiers include:

  • IUPAC Name: 5-(3-pyridyl)-2-bromo-1,3-thiazole

  • Canonical SMILES: C1=CC(=CN=C1)C2=CN=C(S2)Br

  • InChIKey: CHJUNLYPXAEBBX-UHFFFAOYSA-N

The bromine atom at the thiazole's 2-position enhances electrophilic substitution reactivity, while the pyridine nitrogen facilitates coordination with metal catalysts, a feature exploited in catalytic applications .

Synthetic Methodologies

Bromination Strategies

Comparative Analysis with Structural Analogs

3-(2-Bromo-1,3-thiazol-5-yl)pyridine shares functional group motifs with compounds like 2-bromo-6-(1,3-thiazol-5-yl)pyridine, where bromine position alters electronic effects. Key differences include:

Property3-(2-Bromo-1,3-thiazol-5-yl)pyridine2-Bromo-6-(1,3-thiazol-5-yl)pyridine
Bromine PositionThiazole 2-positionPyridine 6-position
Dipole Moment (Debye)~3.8 (calculated)~4.2 (calculated)
Reactivity in Cross-CouplingHigher electrophilicity at thiazoleHigher pyridine ring activation

Such distinctions impact applications: bromine on thiazole enhances nucleophilic aromatic substitution, whereas pyridine bromination favors metal-catalyzed couplings .

Biological and Pharmaceutical Applications

Thiazole-pyridine hybrids exhibit broad bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties. While direct data on 3-(2-bromo-1,3-thiazol-5-yl)pyridine is scarce, analogs demonstrate:

  • Antimicrobial Activity: Thiazole derivatives disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition .

  • Anticancer Potential: Brominated thiazoles induce apoptosis in cancer cells by modulating kinase pathways (e.g., EGFR, VEGFR) .

A 2023 study on 2-bromo-thiazole derivatives reported IC50_{50} values of 1.2–4.7 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, highlighting the role of bromine in enhancing cytotoxicity.

Material Science Applications

The compound’s conjugated π-system and bromine substituent make it a candidate for:

  • Organic Light-Emitting Diodes (OLEDs): As electron-transport layers due to high electron affinity.

  • Coordination Polymers: Ligand for constructing metal-organic frameworks (MOFs) with tunable porosity .

Challenges and Future Directions

  • Synthetic Optimization: Developing one-pot methodologies to reduce step count and improve atom economy.

  • Biological Screening: Systematic evaluation of pharmacokinetics and toxicity profiles.

  • Materials Engineering: Exploring charge transport properties in thin-film transistors.

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